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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of
Ivaltinostat formic (also known as CG-200745) in cell-based assays. Ivaltinostat is a potent,
orally active pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor
effects in various cancer models.[1][2] The formic acid salt form of Ivaltinostat generally offers
enhanced water solubility and stability compared to the free base, while maintaining
comparable biological activity at equivalent molar concentrations.[1]

Mechanism of Action

Ivaltinostat inhibits the activity of histone deacetylases (HDACS), enzymes that are often
upregulated in cancer.[2][3] By inhibiting HDACSs, Ivaltinostat leads to an accumulation of
acetylated histones, resulting in chromatin remodeling and altered gene expression.[2] A key
mechanism is the increased acetylation of the tumor suppressor protein p53, leading to its
accumulation and the transactivation of downstream targets like p21 and MDM2.[1][4] This
cascade of events can induce cell cycle arrest, apoptosis (cell death), and inhibit tumor growth.
[1][5] Ivaltinostat has also been shown to induce anti-tumor effects by modulating miRNAs that
target the Hippo signaling pathway.[5][6]
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Caption: Ivaltinostat inhibits HDACs, leading to p53 activation and downstream effects.
Preparation and Handling of Ivaltinostat Formic
2.1. Reconstitution

Ivaltinostat is soluble in DMSO but not in water.[7] For cell-based assays, a concentrated stock
solution should be prepared in sterile DMSO.

o Materials: Ivaltinostat formic powder, sterile Dimethyl Sulfoxide (DMSO), sterile
polypropylene tubes.

e Procedure:

o Briefly centrifuge the vial of Ivaltinostat formic powder to ensure all powder is at the
bottom.

o Aseptically add the appropriate volume of sterile DMSO to achieve a desired stock
concentration (e.g., 10-50 mM). A 50 mM stock solution is a common starting point.[8]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b8201730?utm_src=pdf-body-img
https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://www.medkoo.com/products/6082
https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5278546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Vortex gently until the powder is completely dissolved.

o Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid
repeated freeze-thaw cycles.

2.2. Storage and Stability

e Solid Powder: Store at 0-4°C for short-term (days to weeks) or at -20°C for long-term
(months to years), protected from light.[7]

e Stock Solution (in DMSO): Store aliquots at -20°C for several months.[7][8] Before use, thaw
an aliquot at room temperature and vortex gently.

2.3. Dilution in Cell Culture Medium

For experiments, dilute the DMSO stock solution into complete cell culture medium to the final
desired working concentrations. The final concentration of DMSO in the culture medium should
be kept constant across all treatments (including vehicle controls) and should typically not
exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Ivaltinostat in various cancer
cell lines.

Table 1: IC50 Values of Ivaltinostat in Cancer Cell Lines
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Cell Line Cancer Type IC50 (pM) Exposure Time
LNCaP Prostate Cancer 1.7 48 hours[10]
DuU145 Prostate Cancer 2.2 48 hours[10]
PC3 Prostate Cancer 8.4 48 hours[10]
BxPC3 Pancreatic Cancer 2.4 Not Specified[8]
Cfpac-1 Pancreatic Cancer 10.7 Not Specified[8]
HPAC Pancreatic Cancer 7.4 Not Specified[8]
SNU-1196 Cholangiocarcinoma 0.63 72 hours[1]
Cholangiocarcinoma
SNU-1196/GR (Gemcitabine- 0.93 72 hours[1]
Resistant)
SNU-308 Cholangiocarcinoma 1.80 72 hours[1]

Table 2: Effective Concentrations and Observed Effects

Cell Line

Concentration(s)

Exposure Time

Observed Effect

Increased sub-G1

population; activation

LNCaP, DU145, PC3 1,10 uM 24, 48 hours
of caspases-9, -3, and
-8.[1]
Reduced cell

Calu6 0-10 pM 48 hours proliferation to 40% of
untreated cells.[1]
Significant increase in

Calu6 3 uM 1-24 hours G2/M phase cell
population (69%).[1]
Increased acetylation

Calu6 0-10 uMm 1-24 hours of histones H3 and
H4.[1]
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Experimental Protocols
Cell Viability Assay (e.g., MTT or ATP-based
Luminescence)

This protocol provides a general method to assess the effect of Ivaltinostat on cell proliferation

and viability.
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Experimental Workflow

1. Seed Cells
(e.g., 5,000 cells/well in 96-well plate)

!

2. Incubate
(24h for cell attachment)

!

3. Treat Cells
(Serial dilutions of Ivaltinostat + Vehicle Control)

!

4. Incubate
(e.g., 48-72 hours)

!

5. Add Assay Reagent
(e.g., MTT or CellTiter-Glo®)

!

6. Incubate
(as per manufacturer's instructions)

!

7. Measure Signal
(Absorbance or Luminescence)

!

8. Analyze Data
(Calculate % viability, plot dose-response curve, determine 1C50)

- /

Click to download full resolution via product page

Caption: Workflow for a typical cell viability assay.
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Materials:

Target cancer cell line

Complete culture medium

96-well clear or opaque-walled tissue culture plates

Ivaltinostat formic stock solution (in DMSO)

Vehicle (DMSO)

Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kkit)

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a
predetermined optimal density (e.g., 5,000 cells/well) in 100 uL of complete medium.[9]
Include wells with medium only for background control.

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO: incubator to allow cells to
attach.

Treatment: Prepare serial dilutions of Ivaltinostat in complete culture medium from your
DMSO stock. Remove the old medium from the wells and add 100 uL of medium containing
the various concentrations of Ivaltinostat.[9] Remember to include a vehicle control group
treated with the same final concentration of DMSO as the highest Ivaltinostat dose.

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

Assay Development:

o For MTT assay: Add 10 pL of MTT solution (5 mg/mL) to each well and incubate for 1-4
hours. Then, add 100 pL of solubilization solution to dissolve the formazan crystals.[11]
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o For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature. Add
the assay reagent in a volume equal to the culture medium in the well (e.g., 100 pL). Mix
on an orbital shaker for 2 minutes to induce lysis.[9]

¢ Signal Measurement:
o MTT: Read the absorbance at ~570 nm.

o ATP-based: After a 10-minute incubation at room temperature to stabilize the signal,
measure luminescence.[9]

o Data Analysis: Subtract the background reading from all wells. Calculate cell viability as a
percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50
value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)

This protocol measures the induction of apoptosis by Ivaltinostat.

Materials:

Target cancer cell line

6-well tissue culture plates

Ivaltinostat formic stock solution

Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

Flow cytometer
Procedure:

e Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
Treat the cells with Ivaltinostat (e.g., at IC50 and 2x IC50 concentrations) and a vehicle
control for a specified time (e.g., 24 or 48 hours).[1]
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Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture
medium (containing floating cells), then wash the adherent cells with PBS, and detach them
using trypsin. Combine the detached cells with the collected medium.

Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet
with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the Kit.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The analysis
will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-),
and late apoptotic/necrotic cells (Annexin V+/PI+).

Western Blotting for Histone Acetylation and Apoptosis
Markers

This protocol is used to detect changes in protein expression and modification, such as the

acetylation of histone H3 or the cleavage of PARP and caspase-3.

Materials:

Target cancer cell line

Ivaltinostat formic stock solution

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3,
anti-3-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment
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Procedure:

e Cell Lysis: Treat cells with Ivaltinostat as described for the apoptosis assay. After treatment,
wash cells with cold PBS and lyse them on ice using RIPA buffer.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

e Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST
for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,
apply the chemiluminescent substrate and visualize the protein bands using an imaging
system. B-actin or GAPDH should be used as a loading control. Ivaltinostat treatment is
expected to increase the levels of acetylated histone H3 and cleaved forms of PARP and
caspase-3.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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